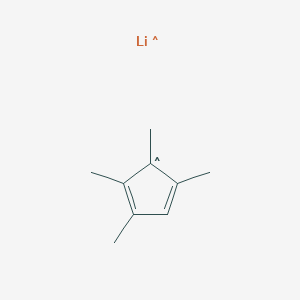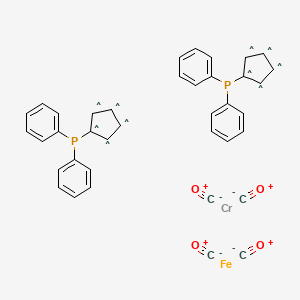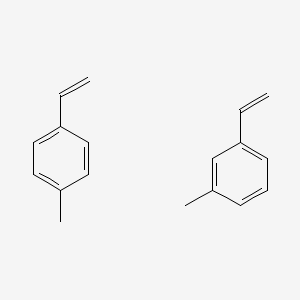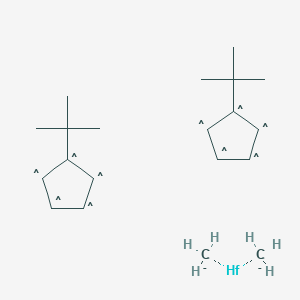
四甲基环戊二烯基锂,95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium tetramethylcyclopentadienide is an organolithium reagent with the linear formula LiC5H(CH3)4 . It has a molecular weight of 128.14 . It is used as a reactant for the synthesis of various compounds such as cyclopentadienylphosphanes, ansa-cyclopentadienyl-phenoxy titanium (IV) complexes, titanium and zirconium complexes .
Synthesis Analysis
While specific synthesis methods for Lithium tetramethylcyclopentadienide were not found in the search results, it is known to be a reactant in the synthesis of various compounds .Chemical Reactions Analysis
Lithium tetramethylcyclopentadienide is used as a reactant in the synthesis of various compounds such as cyclopentadienylphosphanes, ansa-cyclopentadienyl-phenoxy titanium (IV) complexes, titanium and zirconium complexes .Physical and Chemical Properties Analysis
Lithium tetramethylcyclopentadienide is an off-white to yellow powder . It has a melting point of >350 °C (lit.) . It is sensitive to air and moisture .科学研究应用
锂化合物的科学研究应用
神经保护和神经毒性
锂化合物因其神经保护和神经毒性作用而被广泛研究。研究重点关注锂对各种细胞过程的影响及其在神经退行性疾病(包括阿尔茨海默病和双相情感障碍)中的潜在治疗应用。锂对细胞信号通路(例如糖原合酶激酶 3 (GSK-3) 抑制)的调节在其神经保护作用中发挥着重要作用。研究表明,锂具有增强自噬、减少神经炎症和促进神经元健康的能力,这些都是其治疗应用中的关键因素 (Fountoulakis 等,2008; McKnight 等,2012)。
材料科学和电池研究
在材料科学中,锂化合物在提高锂电池的性能和安全性方面显示出巨大的前景。对锂氟化物保护层和电池中锂枝晶形成动力学的研究突出了锂化合物在改进电池技术中的重要性。这些研究旨在解决与锂金属电池相关的安全问题,并探索提高电池效率和使用寿命的新方法 (Lin 等,2017; Tao 等,2017)。
分子和细胞生物学
锂化合物已被用于研究其对细胞生物学的影响,包括对细胞周期调节、分化和凋亡的影响。这些研究有助于更深入地了解锂在细胞水平上的作用机制及其在治疗从癌症到情绪障碍的各种疾病中的潜在意义 (Rao 等,2005; Pardo 等,2003)。
安全和危害
未来方向
The market size of Lithium tetramethylcyclopentadienide is projected to reach approximately USD XX.X billion by 2031, up from USD XX.X billion in 2023 . This growth is expected to occur at a CAGR of XX.X% during the forecast period from 2024 to 2031 . Technological advancements are continuously improving Lithium tetramethylcyclopentadienide products, enhancing their efficiency and versatility across various industries .
作用机制
Target of Action
Lithium Tetramethylcyclopentadienide, also known as MFCD00269824, is an organolithium reagent Lithium, in general, is known to interact with several enzymes that have magnesium as a co-factor . One such enzyme is the lithium-sensitive enzyme glycogen synthase kinase 3-beta (GSK3B) .
Mode of Action
The exact mechanisms of action of lithium are unclear . It is known that lithium decreases presynaptic dopamine activity and inactivates postsynaptic g protein, which reduces excitatory neurotransmission in the brain . It also enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .
Biochemical Pathways
Lithium affects several biochemical pathways. It has a multitude of potentially therapeutic effects on excitotoxic neurotransmission pathways that cause cellular damage and decreased resilience in bipolar disorder . It also impacts the dopamine and glutamate pathways . Lithium administration alters the functionality of the subunits of the dopamine associated G protein, likely correcting the dopamine dysregulation .
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window, and its clearance could be predicted from renal function and body size of patients .
Result of Action
It is known that lithium has neuroprotective effects . It is thought to slow down and possibly repair the deterioration associated with neuroprogression in bipolar disorder .
属性
InChI |
InChI=1S/C9H13.Li/c1-6-5-7(2)9(4)8(6)3;/h5H,1-4H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQYLEJMIWEJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].CC1=CC(=C([C]1C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Li |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82061-21-0 |
Source


|
| Record name | Lithium tetramethylcyclopentadienide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288939.png)



![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)






![1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%](/img/structure/B6289021.png)


